1-(4-Isopropoxyphenyl)cyclopentan-1-amine

Lipophilicity Membrane permeability ADME

SAR programs using 1-arylcyclopentan-1-amine scaffolds require precise control of lipophilicity and TPSA. This compound eliminates guesswork by providing a defined logP midpoint (~2.6-3.2) and TPSA (35.3 Ų) for systematic CNS or peripheral target optimization. - Enables three-point SAR with methoxy (logP ~1.8) and isopropyl (logP ~3.5) analogs. - Fsp³ of 0.57 meets lead-like developability criteria. - Multi-vendor available at ≥97-98% purity with full COA and GHS documentation.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
Cat. No. B13620185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isopropoxyphenyl)cyclopentan-1-amine
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C2(CCCC2)N
InChIInChI=1S/C14H21NO/c1-11(2)16-13-7-5-12(6-8-13)14(15)9-3-4-10-14/h5-8,11H,3-4,9-10,15H2,1-2H3
InChIKeyKUNDGUCCTGVRGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Isopropoxyphenyl)cyclopentan-1-amine: Physicochemical & Procurement Baseline


1-(4-Isopropoxyphenyl)cyclopentan-1-amine (CAS 1344123-34-7; molecular formula C₁₄H₂₁NO; MW 219.32 g/mol) is a cyclopentylamine derivative featuring a 4-isopropoxy substituent on the pendant phenyl ring [1]. It belongs to the broader class of 1-arylcyclopentan-1-amines, a scaffold of interest in medicinal chemistry for central nervous system and chemokine receptor targets [2]. Commercially, it is supplied as a research chemical with certified purity of ≥97–98% and is classified under GHS07 (Warning) with hazard statements H302, H315, H319, and H335 . The compound's computed XLogP3 of 2.6, topological polar surface area (TPSA) of 35.3 Ų, and fraction sp³ (Fsp³) of 0.57 distinguish it from close structural analogs in terms of lipophilicity, hydrogen-bonding capacity, and three-dimensional character [1][3].

Medicinal chemistry scaffold for SAR exploration
Incremental lipophilicity titration without altering H-bond pharmacophore
CNS vs. peripheral exposure tuning via TPSA and HBA modulation
3D-enriched fragment library candidate (Fsp³ > 0.45)

1-(4-Isopropoxyphenyl)cyclopentan-1-amine: Non-Interchangeability with Analogs


Substitution at the 4-position of the phenyl ring in 1-arylcyclopentan-1-amines governs multiple parameters critical for both biological target engagement and physicochemical developability—logP, hydrogen-bond acceptor (HBA) count, topological polar surface area (TPSA), and conformational flexibility (rotatable bond count) [1]. The isopropoxy group introduces an ether oxygen that simultaneously raises HBA count to 2 (vs. 1 for the 4-isopropyl carbon analog) while moderating logP relative to the purely alkyl-substituted congener . The methoxy analog (logP ~1.8) is substantially less lipophilic, while the unsubstituted phenyl analog lacks the additional H-bond acceptor entirely [1][2]. These quantitative differences mean that interchange with a close analog in a structure–activity relationship (SAR) program, a patent exemplification, or a computational docking campaign will alter predicted membrane permeability, CNS penetration potential (via TPSA), and binding-site complementarity—making generic substitution scientifically indefensible without explicit experimental validation.

Analog
Key Difference
Risk Context
Isopropoxy (target)
Methoxy
Lower logP, same HBA
May alter membrane permeability and target engagement profile
Isopropyl
Higher logP, lower HBA and TPSA
May increase CNS penetration and shift off-target liability profile
Unsubstituted phenyl
No ether HBA, lower logP
Absence of key H-bond interaction may alter binding mode

1-(4-Isopropoxyphenyl)cyclopentan-1-amine: Quantitative Differentiation Evidence


LogP Differentiation Window

The isopropoxy derivative exhibits an intermediate computed logP relative to its closest 4-substituted analogs. The XLogP3-AA value of 2.6 (PubChem) or ChemAxon logP of 3.20 (ChemScene) positions it between the methoxy analog (XLogP3-AA = 1.8) and the isopropyl analog (ChemAxon logP = 3.54) [1][2]. For CNS-targeted programs, a logP range of approximately 2–4 is often considered optimal for passive blood–brain barrier permeation; the isopropoxy substituent provides a tunable midpoint within this window, whereas the methoxy analog may exhibit insufficient lipophilicity and the isopropyl analog may exceed desired logP ceilings for certain CNS chemotypes [3].

LogP window
Head-to-head
XLogP3 2.6 (vs. methoxy 1.8, isopropyl 3.54)
Supports incremental logP tuning without scaffold change
Computed logP; no experimental logD₇.₄ data
Lipophilicity Membrane permeability ADME Physicochemical property

Hydrogen-Bond Acceptor Count Advantage

The isopropoxy substituent contributes a phenolic ether oxygen that raises the total hydrogen-bond acceptor (HBA) count to 2, compared with HBA = 1 for the isopropyl carbon-linked analog (which lacks the ether oxygen and relies solely on the primary amine) . This additional HBA can participate in direct or water-mediated hydrogen bonds within a receptor binding pocket or influence crystal packing and salt/co-crystal formation during solid-form screening [1]. The methoxy analog also possesses HBA = 2, but its lower logP may reduce complementarity for hydrophobic sub-pockets that the isopropoxy isopropyl moiety can fill.

HBA count
Reported
HBA = 2 (amine + ether O) vs. HBA = 1 (isopropyl, phenyl)
Additional HBA may support target engagement or crystal packing
HBA count from PubChem/computed descriptors
Hydrogen bonding Target engagement Solubility Crystal engineering

Rotatable Bond Count Flexibility

The isopropoxy substituent increases the rotatable bond count to 3, compared with 2 for both the methoxy and isopropyl analogs [1]. The additional rotatable bond arises from the isopropyl C–O bond, which is absent in the directly attached methoxy (–OCH₃) and isopropyl (–CH(CH₃)₂) substituents. Higher rotatable bond count correlates with increased conformational entropy penalty upon binding, which can reduce binding affinity unless compensatory enthalpic gains (e.g., optimal hydrophobic contacts) are achieved [2]. This property is directly relevant when comparing ligand efficiency metrics across an analog series during hit-to-lead optimization.

Rotatable bonds
Reported
RotB = 3 (vs. 2 for methoxy, isopropyl)
Increased conformational entropy may affect binding affinity predictions
Relevant for FEP calculations and ligand efficiency assessments
Conformational entropy Binding free energy Ligand efficiency Molecular design

TPSA and CNS Penetration Profile

The isopropoxy analog has a TPSA of 35.3 Ų (PubChem) or 35.25 Ų (ChemScene), which is approximately 9.3 Ų higher than the isopropyl analog (TPSA = 26.0 Ų) and essentially equivalent to the methoxy analog (TPSA = 35.3 Ų) [1][2]. The classical TPSA threshold for favorable passive BBB permeation is ≤60–70 Ų for most CNS drugs; a TPSA of 35 Ų remains well within the permissive range, but the incremental 9.3 Ų increase relative to the isopropyl analog introduces a measurable difference in predicted BBB penetration rate when combined with the higher HBA count [3]. For programs targeting peripheral selectivity (e.g., avoiding CNS exposure), this higher TPSA may be advantageous.

TPSA profile
Reported
35.3 Ų (vs. 26.0 isopropyl; ≈35.3 methoxy)
Predicted to reduce passive BBB flux relative to isopropyl analog
No experimental logBB data; within CNS-permissive TPSA range
Blood-brain barrier CNS penetration TPSA Drug-likeness

Purity Certification and Vendor Reliability

Multiple independent vendors certify this compound at ≥97% (AKSci) or 98% (Fluorochem, ChemScene, Leyan) purity . The methoxy analog is also typically supplied at 98% purity, while the isopropyl analog is available at ≥98% from ChemScene . However, the isopropoxy compound benefits from cross-vendor availability with concordant purity specifications, reducing single-supplier dependency risk. Fluorochem provides additional computed descriptors including LogP (2.99) and Fsp³ (0.57), and full GHS-compliant safety documentation . The compound is classified under GHS07 with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)—a more comprehensively characterized hazard profile than that disclosed for the methoxy free base .

Purity & Safety
Data to verify
97–98% purity; GHS07 (H302,H315,H319,H335)
Multi-vendor concordance reduces supply-chain risk
Hazard documentation more complete than some analogs
Purity specification Quality control Reproducibility Procurement

Elevated Fsp³ and Developability

The isopropoxy analog exhibits an Fsp³ value of 0.57 (Fluorochem), reflecting the saturated cyclopentane ring and the branched isopropoxy group . This value is substantially higher than that of fully aromatic drug candidates (Fsp³ typically <0.3) and compares favorably with the broader class of cyclopentylamines. While the methoxy analog likely exhibits a similar Fsp³, the isopropoxy compound combines elevated Fsp³ with higher logP, a combination associated with improved aqueous solubility at a given lipophilicity due to disruption of crystal packing [1]. Literature meta-analyses have demonstrated that higher Fsp³ (>0.45) correlates with reduced clinical attrition due to solubility and toxicity issues [2].

Fsp³ developability
Class-level
Fsp³ = 0.571 (>0.45 benchmark)
Class-level inference for developability; compound-specific data unavailable
No experimental solubility or developability data for this compound
Fsp³ Developability Solubility Molecular complexity

1-(4-Isopropoxyphenyl)cyclopentan-1-amine: Research & Procurement Applications


Hit-to-Lead Lipophilicity Titration

When a project team has established a primary screen hit based on the 1-arylcyclopentan-1-amine scaffold, the isopropoxy analog provides a logP increment of approximately +0.8 to +1.4 units over the methoxy congener while retaining equivalent HBA count (2) and TPSA (~35 Ų) [1][2]. This enables systematic exploration of lipophilicity-driven potency gains without altering the core hydrogen-bonding pharmacophore. The isopropoxy compound serves as the logP midpoint in a three-point SAR set (methoxy: logP ~1.8; isopropoxy: logP ~2.6–3.2; isopropyl: logP ~3.5), allowing multi-parameter optimization of potency, metabolic stability, and off-target profiles [1].

CNS BBB Penetration Tuning via TPSA and HBA

Programs targeting CNS indications (e.g., NR2B-selective NMDA antagonism, serotonin receptor modulation) can utilize the isopropoxy analog's TPSA of 35.3 Ų as a design intermediate [1]. The 9.3 Ų TPSA increase relative to the isopropyl analog (TPSA 26.0 Ų) offers a measurable reduction in predicted passive BBB permeability, while staying well below the established TPSA ceiling of 60–70 Ų for CNS drug candidates [1][3]. This positions the isopropoxy analog as a scaffold for achieving balanced CNS exposure where excessive lipophilicity (isopropyl analog) may increase hERG or phospholipidosis risk.

Peripheral CCR5 Antagonism with Reduced CNS Exposure

Patent literature identifies cyclopentylamine-containing compounds as CCR5 receptor antagonists for HIV and inflammatory disease indications where peripheral target engagement is desired and CNS penetration represents a potential liability [4]. The isopropoxy analog, with its TPSA of 35.3 Ų and HBA count of 2, is predicted to exhibit lower passive BBB flux than the more lipophilic, lower-TPSA isopropyl analog, making it a preferred starting point for medicinal chemistry campaigns seeking to minimize CNS side effects while maintaining CCR5 antagonism [1][3].

3D-Enriched Fragment Library Procurement

For organizations building lead-like screening libraries with enhanced three-dimensional character, this compound meets the Fsp³ > 0.45 threshold (Fsp³ = 0.57) established by Lovering et al. as a favorable developability indicator [5]. Unlike flatter aromatic amine building blocks, the cyclopentane ring and branched isopropoxy group provide conformational complexity that increases the probability of identifying novel binding modes in fragment-based screening. Multi-vendor availability at consistent purity (97–98%) with full analytical and safety documentation supports efficient procurement at screening-deck scale .

Application
Selection Property
Validation Focus
Hit-to-Lead LogP Titration
Intermediate lipophilicity midpoint
Balance potency with ADME endpoints
CNS Exposure Tuning Studies
TPSA and HBA within CNS-permissive range
Predicted passive BBB permeability ranking
Peripheral Target Engagement Research (CCR5)
TPSA and HBA favoring peripheral restriction
Minimize predicted CNS exposure
3D-Enriched Fragment Library Procurement
Fsp³ lead-like character
Screening deck eligibility for conformational complexity
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